Bis(butenedioic acid); quipazine
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Overview
Description
Bis(butenedioic acid); quipazine is a compound that combines the properties of butenedioic acid and quipazine. Quipazine is a piperazine derivative that acts as a serotonin receptor agonist
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(butenedioic acid); quipazine involves the reaction of butenedioic acid with quipazine under specific conditions. The reaction typically requires a solvent, such as ethanol or methanol, and a catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a controlled temperature, usually between 50°C and 100°C, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(butenedioic acid); quipazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Bis(butenedioic acid); quipazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of bis(butenedioic acid); quipazine involves its interaction with serotonin receptors. Quipazine, as a serotonin receptor agonist, binds to these receptors and modulates their activity. This interaction affects various molecular pathways involved in neurotransmission, leading to changes in mood, cognition, and behavior .
Comparison with Similar Compounds
Similar Compounds
Maleic Acid: The cis isomer of butenedioic acid, used in the production of synthetic resins and as a precursor in organic synthesis.
Fumaric Acid: The trans isomer of butenedioic acid, used as an intermediate in the Krebs cycle and in the production of food additives.
Piperazine Derivatives: Compounds similar to quipazine, used as serotonin receptor agonists and in the treatment of various neurological disorders.
Uniqueness
Bis(butenedioic acid); quipazine is unique due to its combination of butenedioic acid and quipazine, resulting in a compound with distinct chemical and biological properties.
Properties
IUPAC Name |
but-2-enedioic acid;2-piperazin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;2*5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;2*1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOSOCRJSSWBEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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